1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials, such as 1-methylpyrazole and piperidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium cyanoacetate . The process may involve multiple steps, including acylation, cyclization, and hydrolysis .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as the use of transition-metal catalysts and photoredox reactions have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of fungicides.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness: 1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a piperidine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-3-(2-piperidin-1-ylethoxymethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-15-9-11(13(17)18)12(14-15)10-19-8-7-16-5-3-2-4-6-16/h9H,2-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBKRRNTHNUVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCN2CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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